molecular formula C11H10N2O B1351640 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 88427-96-7

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B1351640
CAS No.: 88427-96-7
M. Wt: 186.21 g/mol
InChI Key: DKYJGBSRSBDUAL-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Benzaldehyde (B42025) Scaffolds in Chemical Sciences

The foundational components of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, the imidazole and benzaldehyde moieties, are themselves of immense importance in various scientific domains.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature imparts a unique combination of properties, making it a "privileged" scaffold in medicinal chemistry. Imidazole derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows them to bind effectively to a diverse range of biological targets. researchgate.net Beyond pharmaceuticals, imidazole-based compounds are also utilized in materials science as corrosion inhibitors and as components of ionic liquids and polymers.

Benzaldehyde, the simplest aromatic aldehyde, is a versatile and fundamental building block in organic synthesis. Its aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition and condensation reactions. evitachem.com This reactivity makes benzaldehyde and its derivatives essential precursors for the synthesis of a vast number of more complex molecules, including pharmaceuticals, dyes, and fragrances. The benzaldehyde moiety can be readily converted into other functional groups, further expanding its synthetic utility.

Contextualization of this compound within Imidazole-Benzaldehyde Chemistry

The chemical marriage of an imidazole ring and a benzaldehyde unit in this compound creates a molecule with dual functionality. The imidazole portion can act as a ligand for metal catalysts or as a pharmacophore in biologically active molecules, while the benzaldehyde group provides a reactive handle for further chemical modifications. For instance, the aldehyde can be a site for condensation reactions to form larger, more complex structures. A closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, is known to be a versatile reagent in the synthesis of compounds with antifungal and antibacterial activities. nih.gov The presence of a methyl group at the 2-position of the imidazole ring in the title compound can influence its steric and electronic properties, potentially modulating its reactivity and biological activity compared to its unsubstituted counterpart.

Current Research Landscape and Identified Gaps for the Specific Compound

Current research on this compound appears to be in its nascent stages. While the compound is commercially available and its basic properties are documented, in-depth studies focusing specifically on its synthesis, characterization, and applications are not widely published. Much of the existing literature focuses on the broader class of imidazole-benzaldehyde derivatives. This highlights a significant gap in the scientific literature concerning the detailed investigation of this compound. There is a need for comprehensive studies to elucidate its specific chemical reactivity, explore its potential as a precursor in organic synthesis, and to screen for any potential biological activities.

Research Objectives and Scope of Investigation

To address the identified gaps, future research on this compound should be directed towards several key objectives. A primary goal is the development and optimization of efficient synthetic routes to this compound. A thorough characterization using modern analytical techniques is also crucial to establish a comprehensive profile of its physical and chemical properties. A significant area for investigation is the exploration of its reactivity, particularly the reactions involving the aldehyde functional group. Furthermore, systematic screening for biological activities, such as antimicrobial and anticancer properties, could unveil potential therapeutic applications. The scope of such investigations should encompass both fundamental chemical studies and preliminary biological evaluations to fully unlock the potential of this intriguing molecule.

Detailed Research Findings

While specific research articles detailing extensive findings on this compound are limited, some fundamental properties have been reported, primarily from commercial suppliers.

PropertyValue
Molecular Formula C11H10N2O
Molecular Weight 190.21 g/mol
Melting Point 120-125 °C
CAS Number 88427-96-7

This data is compiled from commercially available information. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJGBSRSBDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390220
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88427-96-7
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Strategies for the N-Arylation of Imidazole (B134444) Derivatives

N-arylation of imidazoles involves the formation of a bond between a nitrogen atom of the imidazole ring and a carbon atom of an aromatic ring. The primary methods to achieve this are transition-metal-catalyzed cross-coupling reactions, most notably those employing copper or palladium.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a classical and still widely used method for forming C-N bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently over 200°C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The reaction mechanism for these couplings involves a copper(I) active species. This Cu(I) reagent reacts with the aryl halide in an oxidative addition step to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com

Modern advancements have introduced ligand-assisted copper catalysis, which allows the reaction to proceed under significantly milder conditions with improved yields and functional group tolerance. organic-chemistry.org The addition of specific ligands accelerates the reaction and stabilizes the copper catalyst. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides. nih.govresearchgate.net Further optimization has shown that the inclusion of polyethylene (B3416737) glycol can also accelerate the process. nih.govresearchgate.net Another study highlights the use of pyridin-2-yl β-ketones as supporting ligands with copper(I) bromide, enabling the reaction to occur at moderate temperatures (60–80 °C). organic-chemistry.org

Table 1: Comparison of Modern Copper-Catalyzed N-Arylation Systems

Catalyst Ligand Base Solvent Temperature (°C) Substrate Scope
CuI 4,7-Dimethoxy-1,10-phenanthroline K₂CO₃, Cs₂CO₃ Toluene, DMF 110-140 Aryl iodides, bromides
CuBr Pyridin-2-yl β-ketones Cs₂CO₃ DMSO 60-80 Aryl iodides, bromides
Cu₂O None (Ligand-free) K₂CO₃ Methanol Room Temp Arylboronic acids

Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, has emerged as a powerful and versatile alternative to copper-based systems. researchgate.netnih.gov These reactions are often lauded for their broad substrate scope, high efficiency, and tolerance of a wide range of functional groups. A typical system involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. mit.edu The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species. mit.edu

Palladium-catalyzed methods can effectively couple imidazoles with various aryl halides, including the less reactive but more economical aryl chlorides. mit.edunih.gov Research has demonstrated that with an optimized protocol, the N-arylation of unsymmetric imidazoles can proceed with high regioselectivity and yield. mit.edu For example, using a specific biaryl phosphine ligand (L1), the N-arylation of 4-methylimidazole (B133652) with an aryl bromide gave the desired product in 93% yield as a single regioisomer, a significant improvement over a copper-catalyzed method that produced a mixture of isomers. mit.edu The success of these reactions often depends on pre-forming the active Pd(0)-ligand complex before introducing the imidazole, which can otherwise inhibit catalyst formation. mit.edu

Beyond copper and palladium catalysis, other routes for arylation exist. One of the most direct methods is nucleophilic aromatic substitution (SɴAr). This non-catalytic approach is particularly effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CHO, -CN) ortho or para to the halogen. In the context of synthesizing benzaldehyde (B42025) derivatives, 4-fluorobenzaldehyde (B137897) is an excellent substrate for SɴAr because the fluorine atom is a good leaving group and the aldehyde group activates the ring towards nucleophilic attack. chemicalbook.commdpi.com

A general procedure involves heating the imidazole derivative with 4-fluorobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium carbonate (K₂CO₃). chemicalbook.commdpi.com The base deprotonates the imidazole, generating a more potent imidazolide (B1226674) anion nucleophile, which then displaces the fluoride (B91410) ion on the benzaldehyde ring. While this method is straightforward, it typically requires elevated temperatures (e.g., 100 °C or higher) to proceed at a reasonable rate. chemicalbook.com

Synthesis of Benzaldehyde Derivatives with Imidazole Linkages

The synthesis of benzaldehyde derivatives bearing an imidazole linkage, such as the target compound, directly applies the N-arylation strategies discussed above. The key precursors are an appropriately substituted imidazole (in this case, 2-methylimidazole) and a 4-halobenzaldehyde.

The choice of 4-halobenzaldehyde often dictates the synthetic route:

4-Fluorobenzaldehyde : Primarily used in SɴAr reactions due to the high electronegativity of fluorine, which activates the C-F bond towards nucleophilic attack by the imidazolide anion. chemicalbook.commdpi.com

4-Chlorobenzaldehyde : Can be used in SɴAr reactions but is less reactive than the fluoro analogue. It is a viable substrate for some advanced palladium-catalyzed systems. mit.edu

4-Bromobenzaldehyde and 4-Iodobenzaldehyde : These are the preferred substrates for both copper- and palladium-catalyzed cross-coupling reactions, as the C-Br and C-I bonds are more readily cleaved in the oxidative addition step of the catalytic cycle. organic-chemistry.orgnih.gov

A common laboratory-scale synthesis involves the reaction of imidazole with 4-fluorobenzaldehyde and anhydrous potassium carbonate in DMF, refluxed for several hours. chemicalbook.com After the reaction, an aqueous workup precipitates the product, which can then be purified by recrystallization. chemicalbook.com

Targeted Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

The targeted synthesis of this compound is achieved by reacting 2-methylimidazole (B133640) with a suitable 4-halobenzaldehyde. A procedure analogous to the synthesis of 4-(4-methyl-1H-imidazol-1-yl)benzaldehyde can be employed, where 4-fluorobenzaldehyde is reacted with the imidazole derivative in acetonitrile (B52724) with a base such as N,N-diisopropylethylamine (DIEA) under reflux. chemicalbook.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters for optimization include the choice of catalyst system, base, solvent, and temperature.

For catalytic routes, screening different ligand-metal combinations is essential. For copper-catalyzed systems, the use of Cs₂CO₃ as the base in DMSO solvent has been shown to be highly effective, often allowing for lower reaction temperatures. organic-chemistry.org For palladium-catalyzed reactions, the selection of a bulky, electron-rich phosphine ligand can significantly enhance catalytic activity, particularly for less reactive aryl chlorides. mit.edu

The table below summarizes findings from various N-arylation reactions that inform the optimization for the target synthesis.

Table 2: Selected Research Findings for Optimizing N-Arylation of Imidazoles

Imidazole Aryl Halide Catalyst/Conditions Solvent Base Temp (°C) Yield (%)
Imidazole 4-Fluorobenzaldehyde Non-catalytic (SɴAr) DMF K₂CO₃ 100 92
4-Methylimidazole Aryl Bromide 0.1 mol% Pd₂(dba)₃, 0.2 mol% Ligand L1 Toluene NaOtBu 100 93
Imidazole Aryl Iodide 5 mol% CuI, 10 mol% Ligand DMSO K₃PO₄ 120 95

These data indicate that for the synthesis of this compound, a non-catalytic SɴAr reaction with 4-fluorobenzaldehyde offers a simple and high-yielding route. chemicalbook.com However, if starting from 4-bromobenzaldehyde, a mild, ligand-assisted copper-catalyzed approach with Cs₂CO₃ in DMSO could provide an excellent alternative, avoiding the higher temperatures required for the SɴAr pathway. organic-chemistry.org

Purification and Isolation Techniques for Imidazole-Benzaldehyde Compounds

Once the synthesis is complete, the crude product mixture contains the desired this compound, unreacted starting materials, the base, and solvent. A systematic purification process is required to isolate the compound in a pure form.

The initial step in isolation often involves a workup procedure. A common method described for a similar compound, 4-(1H-imidazol-1-yl)benzaldehyde, involves concentrating the reaction mixture under reduced pressure to remove the high-boiling solvent (e.g., DMF). chemicalbook.com The resulting residue is then poured into ice water. chemicalbook.com This causes the organic product, which is typically poorly soluble in water, to precipitate out as a solid. The inorganic salts and any remaining water-soluble impurities remain in the aqueous phase.

The precipitated solid is then collected by filtration, washed with water to remove residual salts, and dried. chemicalbook.com For further purification, recrystallization is a highly effective technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as methanol. chemicalbook.com As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be collected by filtration.

For compounds that are difficult to crystallize or if impurities have similar solubility profiles, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. Different components of the mixture travel through the column at different rates and can be collected as separate fractions.

The following table outlines the common purification techniques.

TechniqueDescriptionTypical Application
PrecipitationThe crude reaction mixture is added to a non-solvent (e.g., ice water) to cause the product to solidify. chemicalbook.comInitial isolation of the water-insoluble product from the reaction mixture.
FiltrationSeparating the solid product from the liquid phase using a filter medium.Collecting the precipitated or recrystallized solid.
RecrystallizationThe crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals. chemicalbook.comTo obtain a highly pure, crystalline final product. Methanol is a commonly used solvent. chemicalbook.com
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Used for separating complex mixtures or when recrystallization is ineffective.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a key site for chemical modifications. Its carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This alkoxide intermediate is then typically protonated to yield an alcohol. youtube.com

The reactivity of the aldehyde in 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is influenced by the aromatic ring system. Aromatic aldehydes like benzaldehyde (B42025) are generally less reactive towards nucleophilic addition than aliphatic aldehydes because the aromatic ring can donate electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org Nevertheless, the aldehyde group remains a prime target for a variety of strong and weak nucleophiles.

Common nucleophilic addition reactions applicable to this compound include:

Reduction with Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a hydride ion (H⁻) as the nucleophile to reduce the aldehyde to a primary alcohol.

Grignard and Organolithium Reactions: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), react with the aldehyde to form new carbon-carbon bonds, yielding secondary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon.

Table 1: Representative Nucleophilic Addition Reactions
Nucleophile (Reagent)Product TypeResulting Functional Group
Hydride (NaBH₄, LiAlH₄)Primary Alcohol-CH₂OH
Alkyl/Aryl (R-MgX, R-Li)Secondary Alcohol-CH(OH)R
Cyanide (HCN, KCN)Cyanohydrin-CH(OH)CN

Condensation reactions are a vital class of transformations for aldehydes. The Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation, is particularly relevant for aromatic aldehydes that lack α-hydrogens, such as this compound. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of such an aldehyde with a ketone or another aldehyde that possesses at least one α-hydrogen. nih.govtaylorandfrancis.com

The reaction typically proceeds under basic conditions (e.g., using NaOH or KOH), where the base abstracts an acidic α-hydrogen from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to yield a stable, conjugated α,β-unsaturated carbonyl compound, often known as a chalcone (B49325) or chalcone analogue. taylorandfrancis.com The high stability of the conjugated system drives the dehydration step. nih.gov A similar compound, 4-(1H-imidazol-1-yl)benzaldehyde, has been successfully used to synthesize a series of chalcone derivatives, highlighting the feasibility of this reaction pathway. nih.gov

Table 2: Claisen-Schmidt Condensation Examples
Ketone ReactantExpected ProductProduct Class
Acetone4-(4-(2-methyl-1H-imidazol-1-yl)phenyl)but-3-en-2-oneα,β-Unsaturated Ketone
Acetophenone1-phenyl-3-(4-(2-methyl-1H-imidazol-1-yl)phenyl)prop-2-en-1-oneChalcone Analogue
Cyclohexanone2,6-bis(4-(2-methyl-1H-imidazol-1-yl)benzylidene)cyclohexan-1-oneα,α'-bis(benzylidene)cycloalkanone

The aldehyde functional group can be readily transformed through both oxidation and reduction, altering its oxidation state.

Oxidation: The aldehyde group is easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The product of this reaction would be 4-(2-methyl-1H-imidazol-1-yl)benzoic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid are effective for this purpose.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol. This is a common transformation accomplished with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is another effective method for this reduction.

Table 3: Oxidation and Reduction of the Aldehyde Group
TransformationReagent(s)Product
OxidationKMnO₄ or CrO₃/H₂SO₄4-(2-methyl-1H-imidazol-1-yl)benzoic acid
ReductionNaBH₄ or LiAlH₄ or H₂/Pd[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol

Reactivity of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that also participates in a range of chemical reactions, although its reactivity is influenced by the substituents attached to it.

The imidazole ring is considered an electron-rich aromatic system and is generally susceptible to electrophilic attack. globalresearchonline.net The substitution pattern is directed by the existing groups on the ring. In this compound, the ring has two substituents: a methyl group at the C-2 position and the N-1 substituted benzaldehyde moiety.

The imidazole ring is generally aromatic and stable. uobabylon.edu.iq However, under specific and often vigorous conditions, it can undergo ring-opening reactions. For instance, treatment with benzoyl chloride in the presence of a strong base like sodium hydroxide (B78521) has been shown to cleave the imidazole ring. uobabylon.edu.iq Certain powerful oxidizing agents, such as hydrogen peroxide, can also lead to the opening of the heterocyclic nucleus. uobabylon.edu.iq

Rearrangement reactions are less common but possible. N-alkylimidazoles have been observed to isomerize to 2-alkylimidazoles when passed through a red-hot tube, indicating that thermal rearrangement can occur under extreme heat. uobabylon.edu.iq While such conditions are harsh, they point to the theoretical possibility of substituent migration in the imidazole system.

Sensitivity to Oxidation

The chemical structure of this compound features two main components relevant to oxidation: the benzaldehyde group and the 2-methyl-imidazole ring. The aldehyde functional group is generally susceptible to oxidation, typically converting to a carboxylic acid. Studies on substituted benzaldehydes, such as p-chlorobenzaldehyde and p-methylbenzaldehyde, show their effective oxidation to the corresponding benzoic acids using reagents like Isoquinolinium bromochromate (IQBC). arcjournals.org This suggests that the primary oxidation site on this compound would be the aldehyde moiety, yielding 4-(2-methyl-1H-imidazol-1-yl)benzoic acid.

Conversely, the imidazole ring itself is notably resistant to many oxidizing agents. pharmaguideline.com Research indicates that the imidazole heterocycle can withstand auto-oxidation, chromic acid, and hydrogen peroxide. pharmaguideline.com However, it can be susceptible to attack by more potent oxidants like perbenzoic acid. pharmaguideline.com

Enzymatic oxidation of imidazole-derived aldehydes has also been explored. Plant aldehyde dehydrogenases have been shown to effectively oxidize imidazole carbaldehydes. nih.gov The efficiency of this enzymatic conversion is influenced by the position of the aldehyde group on the imidazole ring and the nature of other substituents; aldehydes with aromatic substituents are oxidized more rapidly than those with aliphatic ones. nih.gov Furthermore, studies on the photo-oxidation of some N-substituted imidazole derivatives have shown that substitution on the nitrogen can enhance photostability compared to the N-H parent compounds. rsc.org

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks (C—H⋯N/O interactions)

In the absence of strong hydrogen bond donors like O-H or N-H, the supramolecular structure of N-substituted imidazoles is often dominated by weak C—H⋯N and C—H⋯O hydrogen bonds. Crystallographic studies of the closely related analog, 4-(1H-imidazol-1-yl)benzaldehyde, reveal that its molecules are held together in the solid state through such interactions. nih.gov Specifically, C-H groups from the imidazole ring engage with the nitrogen and oxygen atoms of adjacent molecules to form a cohesive network. nih.gov These types of weak intermolecular forces are crucial in defining the crystal packing and conformation of molecules in the solid state. nih.gov

Table 1: C—H⋯N/O Interactions in Imidazole-Benzaldehyde Analogs
CompoundInteraction TypeDescriptionSource
4-(1H-imidazol-1-yl)benzaldehydeC—H⋯OImidazole C—H group interacts with a neighboring benzaldehyde O atom. nih.gov
4-(1H-imidazol-1-yl)benzaldehydeC—H⋯NImidazole C—H group interacts with a neighboring imidazole N atom. nih.gov
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehydeC—H⋯OWeak intermolecular C—H⋯O hydrogen bonds contribute to crystal structure stabilization.

Pi-Stacking Interactions

Table 2: Pi-Stacking Interaction Data for Imidazole-Benzaldehyde Analogs
CompoundInteraction ParameterValueSource
4-(1H-imidazol-1-yl)benzaldehydeIntermolecular Centroid-to-Centroid Distance3.7749 (2) Å nih.gov
Plane-to-Centroid Distance3.5002 (10) Å nih.gov
Ring Shift1.414 (3) Å nih.gov
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehydeCentroid-to-Centroid Distance (Benzene to Imidazole)3.614 (1) Å

Influence of Substituents on Chemical Transformations

Substituents on the aromatic rings of this compound can significantly influence its reactivity and serve as handles for further functionalization. The aldehyde group itself is a key reactive site. For instance, 4-(1H-imidazol-1-yl)benzaldehyde readily participates in Claisen-Schmidt condensations with various acetophenones to form imidazole-containing chalcones, which are precursors to other complex molecules.

Halogen substituents on the benzaldehyde ring are particularly useful for introducing molecular diversity. In a related compound, 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde, the bromine atom can undergo nucleophilic substitution reactions, enabling the attachment of different functional groups. evitachem.com Similarly, a fluorine atom on the benzaldehyde ring can act as a leaving group in nucleophilic aromatic substitution reactions, providing another route for derivatization. These examples highlight how the introduction of specific substituents onto the core structure of imidazolyl-benzaldehydes opens pathways for the synthesis of a wide range of more complex chemical entities.

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

The properties of a ligand, such as its donor atoms, chelation potential, and denticity, are fundamental to understanding the types of metal complexes it can form.

This compound possesses two types of potential donor atoms: nitrogen and oxygen. The imidazole (B134444) ring contains two nitrogen atoms. The N1 nitrogen is part of the aromatic ring and is bonded to the phenyl group, making it less available for coordination. The N3 nitrogen of the imidazole ring, however, has a lone pair of electrons that is readily available for coordination to a metal center. Imidazole and its derivatives are well-known N-donor ligands in coordination chemistry. nbinno.com

The second potential donor site is the oxygen atom of the aldehyde group (-CHO). The carbonyl oxygen has lone pairs of electrons and can coordinate to a metal ion. The coordination of the aldehyde oxygen is generally weaker compared to the imidazole nitrogen.

Based on its structure, this compound is most likely to act as a monodentate ligand, coordinating to a metal ion through the more basic N3 atom of the imidazole ring. The formation of a chelate ring involving both the imidazole nitrogen and the aldehyde oxygen is sterically unlikely due to the distance and lack of flexibility between these two groups.

However, this molecule is a valuable precursor for the synthesis of polydentate ligands. The aldehyde functional group can readily undergo condensation reactions with various amines to form Schiff bases. These Schiff base ligands can have enhanced coordination capabilities. For example, reaction with an amine containing another donor group can result in a bidentate or tridentate ligand where the imidazole nitrogen and the imine nitrogen (from the newly formed Schiff base) can chelate to a metal ion. The resulting metal complexes often exhibit high stability due to the chelate effect. Schiff base complexes derived from amino acids and imidazole-2-carboxaldehyde, a related compound, have been shown to act as tridentate ligands. derpharmachemica.com

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be approached in two primary ways: direct reaction with the aldehyde or reaction with a Schiff base derivative.

While specific transition metal complexes of this compound are not extensively documented, the general synthesis would involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The resulting complexes would likely feature the imidazole nitrogen coordinated to the metal center. For instance, copper(II) complexes with other imidazole derivatives have been synthesized and structurally characterized, often revealing distorted octahedral or square-pyramidal geometries. mdpi.com

More commonly, this benzaldehyde (B42025) derivative would be used to synthesize Schiff base ligands. The reaction of the aldehyde with a primary amine yields an imine (-C=N-) linkage. If the amine precursor contains other donor atoms, the resulting Schiff base can act as a multidentate ligand. The synthesis of transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with such Schiff bases typically involves the reaction of the pre-formed ligand with a metal salt in an alcoholic solvent, often under reflux. nih.govmdpi.com The resulting complexes are often colored and can be characterized by various spectroscopic techniques.

Table 1: Representative Transition Metal Complexes with Imidazole-Containing Schiff Base Ligands
Metal IonLigand TypeCoordination GeometryReference
Cu(II)Schiff base from imidazole-2-carboxaldehydeOctahedral derpharmachemica.com
Ni(II)Schiff base from imidazole-2-carboxaldehydeOctahedral derpharmachemica.com
Co(II)Schiff base from imidazole-2-carboxaldehydeOctahedral derpharmachemica.com
Zn(II)Schiff base from 2-aminomethyl benzimidazole (B57391)Tetrahedral nih.gov
Cr(III)Schiff base from 2-aminomethyl benzimidazoleOctahedral nih.gov
Mn(II)Schiff base from 2-aminomethyl benzimidazoleOctahedral nih.gov

There is no specific information available in the searched literature regarding the synthesis of lanthanide or actinide complexes with this compound. The coordination chemistry of lanthanides and actinides is typically dominated by ligands with hard donor atoms like oxygen. While coordination to nitrogen donors is possible, it is less common than with transition metals. It is conceivable that Schiff base derivatives of this aldehyde, particularly those with additional oxygen donor atoms, could form stable complexes with lanthanide and actinide ions.

Structural Analysis of Metal-Ligand Adducts

The structural analysis of metal complexes provides valuable insights into the bonding and geometry around the metal center. This is typically achieved through single-crystal X-ray diffraction and supported by spectroscopic methods.

Although no crystal structures of metal complexes with this compound as a ligand are available, the crystal structure of the closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, has been reported. nih.gov In this structure, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°. nih.gov This provides an indication of the likely conformation of the ligand in a metal complex.

In the absence of direct structural data for complexes of the title compound, analysis relies on data from related systems. For example, in copper(II) complexes with 2-methylimidazole (B133640), the Cu-N bond lengths are typically in the range of 2.0 Å. mdpi.com Spectroscopic techniques are also crucial for structural elucidation.

Infrared (IR) Spectroscopy: Coordination of the imidazole nitrogen to a metal ion would be expected to cause shifts in the C=N and C=C stretching vibrations of the imidazole ring. If the aldehyde oxygen were to coordinate, a shift in the C=O stretching frequency would be observed. In Schiff base complexes, the C=N (imine) stretching frequency is a key diagnostic peak that typically shifts upon coordination to a metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the imidazole and phenyl protons upon complexation can provide information about the coordination sites.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes can provide information about the coordination geometry around the metal ion.

Coordination Geometries

The coordination geometry of metal complexes derived from this compound is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. The imidazole nitrogen atom is the primary coordination site, acting as a Lewis base to donate a lone pair of electrons to the metal center.

In the case of ruthenium(II) complexes, a common coordination geometry observed with related imidazole-containing ligands is the "piano-stool" configuration. nih.gov In this arrangement, the metal center is coordinated to an arene ligand (such as p-cymene) on one side and three other ligands on the opposite side, resembling a piano stool. One of these three positions can be occupied by the nitrogen atom of the imidazole ring of this compound.

For palladium(II) complexes, a square planar geometry is frequently observed. This geometry is characteristic of d8 metal ions like Pd(II). When this compound acts as a ligand, it typically occupies one of the four coordination sites around the palladium center. The remaining sites are filled by other ligands, such as halides or other solvent molecules. The formation of N-heterocyclic carbene (NHC) complexes from imidazolium (B1220033) salts derived from this compound also typically results in square planar palladium(II) species. nih.gov

Metal-Ligand Bond Characterization

The characterization of the metal-ligand bond in complexes of this compound is accomplished through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring and the benzaldehyde group upon coordination to a metal ion can provide evidence of metal-ligand bond formation. For instance, shifts in the C=N stretching frequency of the imidazole ring are indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand environment in solution. Upon complexation, the chemical shifts of the protons and carbons of the this compound ligand are altered, providing insights into the electronic environment of the metal center and the nature of the metal-ligand interaction.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths and angles within the metal complex. While specific crystallographic data for complexes of this compound are not extensively reported, data from closely related imidazole and benzimidazole complexes with ruthenium and palladium can provide representative values.

MetalLigand FragmentBondBond Length (Å)Bond Angle (°)Angle Atoms
Ru(II)ImidazoleRu-N(imidazole)2.110 - 2.11283.41 - 87.57N(imidazole)-Ru-N(imidazole)/Cl
Ru(II)BenzimidazoleRu-N(benzimidazole)2.144--
Pd(II)Imidazole DerivativePd-N~2.048--

This table presents representative data from related metal-imidazole complexes.

Catalytic Applications of Metal Complexes Derived from the Compound

Metal complexes derived from this compound and its derivatives have potential applications in various fields of catalysis. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of ligands similar to this compound, particularly N-heterocyclic carbenes (NHCs) derived from the corresponding imidazolium salts, are effective catalysts for a range of organic transformations.

Palladium-NHC complexes have been extensively studied as catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. nih.govnsf.gov These catalysts are known for their high activity and stability, allowing for the coupling of a wide range of substrates, including challenging aryl chlorides. nsf.gov The NHC ligand, formed by deprotonation of the imidazolium salt precursor, acts as a strong σ-donor, which enhances the catalytic activity of the palladium center. While specific studies detailing the use of NHC precursors derived directly from this compound are not prevalent, the general utility of related palladium-NHC complexes suggests their potential in this area. nih.govresearchgate.net

Ruthenium complexes bearing imidazole ligands have also been investigated as catalysts in olefin metathesis reactions. mdpi.com These phosphine-free catalysts have shown effectiveness in ring-closing metathesis (RCM) and cross-metathesis (CM) at elevated temperatures.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This often involves immobilizing a homogeneous catalyst onto a solid support, which facilitates catalyst separation and recycling. rsc.orgrsc.org

While there are no specific reports on the use of this compound in the formation of heterogeneous catalysts, a common strategy is the incorporation of functionalized ligands into metal-organic frameworks (MOFs). rsc.orgmdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The imidazole and benzaldehyde functionalities of the title compound could potentially serve as building blocks for the synthesis of novel MOFs with catalytic properties. However, the literature to date does not describe the use of this specific compound for such applications.

Asymmetric Catalysis (if chiral complexes are formed)

Asymmetric catalysis aims to produce chiral molecules with a high enantiomeric excess. This is typically achieved using chiral metal complexes as catalysts. nih.gov The synthesis of such catalysts often involves the use of chiral ligands that coordinate to the metal center and create a chiral environment.

The molecule this compound is achiral. Therefore, to be used in asymmetric catalysis, it would need to be either modified to introduce a chiral center or be part of a complex where chirality is induced at the metal center ("chiral-at-metal"). There are currently no reports in the scientific literature describing the synthesis of chiral complexes from this compound for applications in asymmetric catalysis. The development of enantioselective C-H activation or other transformations using chiral ruthenium or palladium complexes is an active area of research, but to date, has not specifically utilized this ligand. nih.gov

Pharmacological and Biological Research Potential

Antimicrobial Activities

The imidazole (B134444) nucleus is a well-established pharmacophore in numerous antimicrobial agents. orientjchem.org However, dedicated studies on the specific antimicrobial spectrum of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde are not extensively detailed in the reviewed literature.

Antibacterial Spectrum and Efficacy

While a wide range of molecular hybrids and conjugates bearing the imidazole moiety have been synthesized and evaluated for antibacterial activity, specific data detailing the efficacy and spectrum of this compound against various bacterial strains are not prominently reported. nih.gov Research in this area has generally focused on more complex imidazole derivatives. nih.gov

Antifungal Properties, including against Aspergillus fumigatus

Aspergillus fumigatus is an opportunistic fungal pathogen of significant medical importance, causing a range of diseases from allergic reactions to life-threatening invasive aspergillosis. proquest.comnih.govnih.gov Research has shown that compounds derived from the related precursor, 4-(1H-imidazol-1-yl)benzaldehyde, exhibit potential as antifungal agents. proquest.commdpi.commdpi.com Specifically, imidazole-containing chalcones, synthesized using this benzaldehyde (B42025) derivative, have been identified as strongly effective against Aspergillus fumigatus. proquest.commdpi.com These chalcones are thought to disrupt the fungal cell wall and membrane by interfering with the biosynthesis of essential components like ergosterol. mdpi.com However, studies evaluating the direct antifungal activity of this compound itself against Aspergillus fumigatus were not identified.

Antiviral Investigations

The imidazole core is present in various compounds investigated for antiviral activity against a range of viruses, including HIV and HCV. nih.govmdpi.com The research often involves complex imidazole derivatives, conjugates, or metal complexes designed to inhibit viral replication or other key viral processes. nih.gov Direct antiviral screening data for the specific compound this compound is not extensively covered in the available literature.

Anticancer and Antitumor Evaluations

The imidazole scaffold is a key feature in many compounds designed and evaluated for anticancer properties. nih.gov These derivatives are explored for their ability to inhibit cancer cell proliferation through various mechanisms.

In Vitro Cytotoxicity Studies (e.g., against MDA-MB231 cells)

The MDA-MB-231 human breast cancer cell line is a common model for studying aggressive, triple-negative breast cancer. nih.gov Numerous studies have reported the cytotoxic effects of various novel imidazole-based hybrids and derivatives against this cell line. nih.govnih.gov For instance, certain imidazole-based pyrimidine (B1678525) hybrids have shown excellent cytotoxic activity against MDA-MB-231 cells while remaining non-toxic to normal breast cells. nih.gov However, specific reports detailing the in vitro cytotoxicity of this compound against MDA-MB-231 cells were not found in the reviewed scientific literature.

Note on Data Tables: Specific quantitative data from research studies focusing solely on this compound for the outlined biological activities is not available in the reviewed sources. Therefore, data tables detailing findings such as IC50 or Minimum Inhibitory Concentration (MIC) values for this specific compound cannot be generated.

Potential Molecular Mechanisms of Action (e.g., mitochondrial membrane potential inhibition, histone deacetylase 1 enhancement)

While direct mechanistic studies on this compound are limited, research on related imidazole-containing compounds points to several potential mechanisms of action in cancer therapeutics.

Mitochondrial Membrane Potential Inhibition: The impairment of the mitochondrial membrane potential (MMP) is a known mechanism through which some compounds induce cellular toxicity and apoptosis. nih.gov Studies on certain novel imidazole derivatives have shown that they can exert cytotoxic effects by impairing the MMP. nih.gov The loss of MMP can disrupt cellular energy production and initiate cell death pathways, a desirable trait for an anticancer agent. mdpi.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy. nih.govexplorationpub.com A number of imidazole and benzimidazole (B57391) derivatives have been designed and synthesized as potent, nanomolar inhibitors of human histone deacetylases. nih.gov Inhibition of HDACs can lead to hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce cell cycle arrest and apoptosis in tumor cells. elsevierpure.com There is no specific evidence to suggest that this compound acts as a histone deacetylase 1 (HDAC1) enhancer; rather, the therapeutic approach for this class of compounds is typically HDAC inhibition.

In Vivo Efficacy Assessments

While specific in vivo efficacy studies for this compound were not identified in the reviewed literature, research on structurally related imidazole derivatives demonstrates their potential for evaluation in living organisms. In vivo models are critical for determining the therapeutic potential of a compound by assessing its activity and effects within a whole, living organism.

For instance, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives were tested for antileishmanial activity. One promising compound from this series demonstrated the ability to inhibit the progression of cutaneous lesions in CBA mice infected with L. amazonensis when compared to an untreated control group. nih.gov In a different therapeutic area, an imidazole-linked heterocycle, LSL33, was evaluated in a 5xFAD mouse model of Alzheimer's disease. nih.gov Oral administration of this compound was found to improve cognitive impairment and synaptic plasticity, showcasing the potential for imidazole-based structures to exert significant effects in complex in vivo models of disease. nih.gov These studies exemplify the types of in vivo assessments that could be applied to novel derivatives of this compound to explore their therapeutic promise.

Anti-inflammatory and Analgesic Effects

The imidazole and benzimidazole nuclei are well-established pharmacophores in the design of anti-inflammatory and analgesic agents. nanobioletters.comnih.govnih.gov Various derivatives have shown significant activity in preclinical models.

A study on newly synthesized 2-methylaminobenzimidazole derivatives revealed potent anti-inflammatory and analgesic activities in rat and mouse models. nih.gov The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats, while analgesic activity was determined via the acetic acid-induced writhing test in mice. nih.gov Several of these compounds exhibited efficacy comparable to the standard drug, Nimesulide. nih.gov

Similarly, a series of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their analgesic and anti-inflammatory profiles. nih.gov A number of these compounds were identified as active analgesic agents and showed significant anti-inflammatory responses in comparison with the control group. nih.gov Notably, selected active compounds were also evaluated for ulcerogenic activity and were found to have a safer profile than the standard drug indomethacin. nih.gov Further research into benzimidazole derivatives has also demonstrated significant anti-inflammatory and immunomodulatory effects in models of arthritis, where they reduced paw edema and levels of inflammatory markers like TNF-α and IL-6. researchgate.net

Table 1: Preclinical Anti-inflammatory and Analgesic Activity of Selected Imidazole/Benzimidazole Derivatives
Compound TypeAssayKey FindingReference
2-Methylaminobenzimidazole derivativesCarrageenan-induced paw edema (rats)One derivative showed 100% anti-inflammatory activity at 100 mg/kg. nih.gov
2-Methylaminobenzimidazole derivativesAcetic acid-induced writhing (mice)One derivative showed potent analgesic activity with 89% inhibition at 100 mg/kg. nih.gov
Methyl-imidazolyl-1,3,4-oxadiazoles/1,2,4-triazolesCarrageenan-induced paw edema (rats)Several compounds showed significant anti-inflammatory response. nih.gov
Methyl-imidazolyl-1,3,4-oxadiazoles/1,2,4-triazolesWrithing test (mice)Multiple compounds identified as active analgesic agents. nih.gov
Benzimidazole pyrazolone (B3327878) derivativeFreund's Adjuvant-induced arthritis (rats)Dose-dependent reduction in paw edema and inflammatory markers (TNF-α, IL-6). researchgate.net

Enzyme Inhibition Studies (e.g., Phosphodiesterase (PDE) Inhibition)

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibitors of these enzymes, particularly PDE4, have therapeutic applications in inflammatory diseases due to their ability to modulate immune responses. mdpi.com While direct studies on this compound as a PDE inhibitor are not available, related heterocyclic structures have been investigated for this activity.

For example, benzimidazole-based compounds have been identified as potent and selective inhibitors of phosphodiesterase 10 (PDE10). nih.gov In one study, structural optimization of a benzimidazole lead compound resulted in a derivative with a high inhibitory potency (IC₅₀ of 2.8 nmol/L) and over 3500-fold selectivity against other PDE subtypes. This research highlighted the importance of specific structural features, such as methyl-substitution on the benzimidazole ring, which contributed a significant hydrophobic effect and enhanced inhibitory activity. nih.gov The structural similarity of the imidazole core in this compound to these known PDE inhibitors suggests that its derivatives could be explored for activity against various PDE isoforms.

Central Nervous System Activities (e.g., Blood-Brain Barrier Permeation, Astrocyte Proliferation Inhibition)

Imidazole and benzimidazole derivatives are recognized for their potential to affect the central nervous system (CNS). nanobioletters.com A key challenge in developing CNS-active drugs is the ability to permeate the blood-brain barrier (BBB). Recent research on an imidazole-linked heterocycle, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), has shown promise in this area. nih.gov

In a preclinical study, LSL33 was investigated as a potential therapeutic for Alzheimer's disease. The compound not only demonstrated the ability to cross the BBB but also showed beneficial effects in a mouse model of the disease. nih.gov Oral administration led to an amelioration of cognitive deficits and a reduction in neuroinflammation markers. nih.gov This suggests that the imidazole scaffold can be incorporated into molecules designed for brain penetration and activity. The study of benzimidazole-based derivatives as inhibitors for Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrylcholinesterase, further underscores the potential of this chemical class in neuropharmacology. mdpi.com These findings provide a strong rationale for investigating derivatives of this compound for their potential to modulate CNS targets.

Antileishmanial and Antioxidant Activities

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is a continuous search for new, effective, and less toxic antileishmanial agents. The parent compound of the subject molecule, 4-(1H-imidazol-1-yl)benzaldehyde, has been used as a precursor to synthesize derivatives with significant biological activities. nih.goviucr.org

A series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, synthesized from 4-(1H-imidazol-1-yl)benzaldehyde, were evaluated for their antileishmanial and antioxidant properties. nih.gov Several of the synthesized chalcone-like compounds showed significant activity against Leishmania protozoa. nih.gov The same study also assessed the antioxidant potential of these compounds through their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A few of the derivatives exhibited noteworthy antioxidant activity. nih.gov The antiprotozoal activity of imidazole-containing compounds is a recurring theme in the literature, with other studies showing potent activity of novel benzimidazole derivatives against parasites like Trichomonas vaginalis and Giardia intestinalis. researchgate.net This body of research indicates that the 4-(imidazol-1-yl)benzaldehyde framework is a promising starting point for developing agents with both antiprotozoal and antioxidant effects.

Table 2: Antioxidant Activity of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one Derivatives
CompoundDPPH Scavenging Activity (% Inhibition)Reference
Derivative 1Significant Activity Reported nih.gov
Derivative 2Significant Activity Reported nih.gov
Other DerivativesVaried Activity nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The substitution pattern on the imidazole ring is a critical determinant of biological activity. The presence of a methyl group at the C2 position of the imidazole ring in this compound can significantly influence its pharmacological profile compared to its non-methylated counterpart, 4-(1H-imidazol-1-yl)benzaldehyde.

The impact of such a substitution can be understood through several factors:

Steric Effects: The methyl group introduces steric bulk, which can either enhance or hinder the binding of the molecule to a biological target. Its size and position can influence the optimal orientation of the molecule within a receptor's binding pocket.

Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the imidazole ring. This modification can affect the molecule's pKa and its ability to form hydrogen bonds or engage in other non-covalent interactions, which are crucial for drug-receptor binding.

Metabolic Stability: The C2 position of the imidazole ring can be susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

Hydrophobicity: The addition of a methyl group increases the lipophilicity (hydrophobicity) of the molecule. This can affect its solubility, membrane permeability, and binding characteristics. In a study of benzimidazole-based PDE10 inhibitors, a methyl group was found to provide an important hydrophobic effect that pronouncedly increased inhibitory potency. nih.gov

In research on antifungal agents, clotrimazole (B1669251) analogs containing a 2-methylimidazole (B133640) ring were synthesized and showed desirable biological activity, indicating that this substitution is compatible with, and in some cases beneficial for, specific biological functions. sbmu.ac.ir Therefore, the 2-methyl group is a key feature that differentiates the title compound from its parent structure, likely conferring distinct properties relevant to its potential biological activities.

Role of the Benzaldehyde Moiety in Pharmacological Profiles

The benzaldehyde moiety within the this compound structure is not merely a passive linker but plays a crucial, active role in defining the compound's pharmacological potential. Its primary contribution lies in the chemical reactivity of its aldehyde group (-CHO), which serves as a versatile synthetic handle for creating a diverse array of derivatives. evitachem.com This aldehyde group is a key site for condensation reactions, particularly with primary amines, to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. niscpr.res.innih.gov

The formation of this azomethine group is a critical step in transforming the parent molecule into a potentially more bioactive derivative. nih.gov The parent compound, 4-(imidazol-1-yl)benzaldehyde, has been shown to lack antibacterial and antifungal activity on its own. niscpr.res.in However, when it is used as a precursor to synthesize Schiff base derivatives, the resulting compounds can gain significant antimicrobial properties. niscpr.res.in This demonstrates that the benzaldehyde portion of the molecule is essential for derivatization, acting as a gateway to new compounds with enhanced biological activity. The structural fusion of the imidazole heterocycle with the benzaldehyde scaffold is therefore a key strategy in medicinal chemistry, allowing for the development of molecules with tailored electronic and steric properties that can interact effectively with a wide range of biological targets. evitachem.com

Exploration of Derivative Synthesis for Enhanced Bioactivity

The aldehyde functional group of this compound is an ideal starting point for synthesizing new molecular entities with improved pharmacological profiles. The most common and effective strategy is the synthesis of Schiff bases through condensation with various primary amines. niscpr.res.inniscpr.res.in This reaction creates a new C=N double bond, which often enhances the biological activity of the resulting molecule. nih.gov

A key example of this strategy involves the synthesis of Schiff bases from the closely related compound 4-(imidazol-1-yl)benzaldehyde. In one study, this starting material was reacted with substituted anilines (o-toluidine and m-toluidine) to produce novel Schiff base derivatives. niscpr.res.inniscpr.res.in The resulting derivatives were then screened for antimicrobial activity against a panel of bacteria and fungi. The results clearly indicated that the synthetic modification was crucial for bioactivity. While the original 4-(imidazol-1-yl)benzaldehyde showed no activity, the new Schiff base derivatives demonstrated potent antibacterial effects against specific Gram-positive and Gram-negative bacteria. niscpr.res.in

This enhancement of bioactivity highlights the importance of the benzaldehyde moiety as a platform for chemical exploration. By systematically reacting the aldehyde with different amines, researchers can generate a library of derivatives and identify compounds with potent and selective biological effects.

Table 1: Antimicrobial Activity of Schiff Base Derivatives of 4-(imidazol-1-yl)benzaldehyde

This table summarizes the antibacterial activity of newly synthesized Schiff bases compared to the parent compound. The data indicates that derivatization via the benzaldehyde group is effective in inducing bioactivity.

CompoundTarget OrganismActivity Result
4-(imidazol-1-yl)benzaldehyde (Parent Compound)StaphylococcusInactive
4-(imidazol-1-yl)benzaldehyde (Parent Compound)Bacillus subtilisInactive
4-(imidazol-1-yl)benzaldehyde (Parent Compound)SalmonellaInactive
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine (Schiff Base 1)StaphylococcusActive (Inhibition Zone)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine (Schiff Base 1)Bacillus subtilisActive (Inhibition Zone)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine (Schiff Base 1)SalmonellaActive (Inhibition Zone)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine (Schiff Base 2)StaphylococcusActive (Inhibition Zone)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine (Schiff Base 2)Bacillus subtilisActive (Inhibition Zone)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine (Schiff Base 2)SalmonellaActive (Inhibition Zone)

Source: Data derived from Feng et al., "Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde". niscpr.res.in

Applications in Materials Science and Engineering

Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the function of the MOF. Imidazole-based linkers are of particular interest due to their excellent coordination ability with a variety of metal ions. alfa-chemistry.com

Design and Synthesis of MOFs with Imidazole-Benzaldehyde Linkers

The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the linker and a suitable metal salt are reacted in a high-boiling point solvent at elevated temperatures. The aldehyde functional group offers an additional advantage: it can be used for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial synthesis, enabling the fine-tuning of the material's properties for specific applications.

Potential Coordination Sites in 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde for MOF Synthesis

Functional Group Potential Role in MOF Synthesis Common Metal Ions
Imidazole (B134444) Ring Coordination with metal ions to form framework nodes. Zn(II), Cu(II), Co(II), Cd(II)

Structural Characteristics and Porosity of Resultant MOFs

The structural characteristics of MOFs derived from this compound would be highly dependent on the choice of the metal ion and the synthesis conditions. The presence of the methyl group on the imidazole ring could introduce steric hindrance, influencing the coordination geometry and potentially leading to the formation of pores with specific sizes and shapes.

The porosity of these hypothetical MOFs is a key feature for their potential applications. The high surface area and tunable pore size are hallmarks of imidazole-based MOFs. alfa-chemistry.com The ability to control the pore environment by, for example, introducing functional groups via the aldehyde handle, could lead to materials with selective adsorption properties.

Applications of MOFs in Gas Sorption and Separation

One of the most promising applications for MOFs is in gas sorption and separation. The nitrogen-rich imidazole rings within the framework can create preferential binding sites for certain gas molecules, such as carbon dioxide. This makes imidazole-functionalized MOFs excellent candidates for CO2 capture and sequestration. soton.ac.uk

The tunable porosity of MOFs allows for size-selective separation of gas mixtures. By carefully designing the MOF structure using linkers like this compound, it is theoretically possible to create materials that can efficiently separate industrially relevant gas mixtures, such as CO2/CH4 or CO2/N2. The efficiency of this separation would depend on a combination of factors including the pore size, surface area, and the specific interactions between the gas molecules and the MOF framework. rsc.org

Optoelectronic Materials

The electronic properties of this compound, arising from its conjugated π-system and the presence of both electron-donating (imidazole) and electron-accepting (benzaldehyde) moieties, suggest its potential for use in optoelectronic materials.

Luminescent Properties and Fluorescence Studies

Imidazole derivatives are known to exhibit excellent photoluminescence and electroluminescence properties, making them valuable in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgnwpu.edu.cntandfonline.com The unique electronic configuration of the imidazole ring contributes to their performance as emitters. rsc.org The compound this compound possesses the characteristics of a donor-acceptor molecule, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with strong fluorescence.

The luminescent properties, such as the emission wavelength and quantum yield, could be tuned by modifying the chemical environment or by incorporating the molecule into larger systems. For instance, the fluorescence of imidazole-based compounds can be sensitive to solvent polarity and the presence of metal ions. researchgate.netmdpi.com

Nonlinear Optical (NLO) Applications

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and data storage. A key requirement for second-order NLO activity is a molecule with a large hyperpolarizability, which is often found in donor-π-acceptor systems. ipme.ruresearchgate.netacs.org

The molecular structure of this compound fits this paradigm, with the imidazole ring acting as the electron donor and the benzaldehyde (B42025) group as the electron acceptor, connected by a phenyl π-bridge. This arrangement can lead to a significant change in dipole moment upon excitation, a prerequisite for a large second-order NLO response. The efficiency of such materials can be influenced by factors such as the strength of the donor and acceptor groups and the length of the π-conjugated system. ipme.rursc.orgmdpi.com

Potential Contributions of Functional Groups to Optoelectronic Properties

Functional Group Potential Property Underlying Principle
Imidazole Ring Luminescence, Electron Donor π-conjugated heterocyclic system.
Benzaldehyde Group Electron Acceptor Electron-withdrawing nature of the carbonyl group.

Sensing Applications

The inherent electronic and coordination properties of the imidazole ring, coupled with the functional benzaldehyde group, position this compound as a promising candidate for the development of chemical sensors.

Chemo-sensing of Metal Ions or Anions

The imidazole moiety is a well-established recognition site for various ions. The nitrogen atoms in the imidazole ring can act as binding sites for both cations and anions, leading to detectable changes in the molecule's photophysical properties, such as color and fluorescence.

Metal Ion Sensing: Research on imidazole-Schiff base fluorescent probes has demonstrated high sensitivity and selectivity for specific metal ions. For instance, a novel imidazole-Schiff base fluorescent probe, EBI, was designed and synthesized for the detection of Al³⁺. This probe exhibited a significant fluorescence enhancement upon binding with Al³⁺, forming a 1:1 complex with a low detection limit of 74.75 nM nih.gov. The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the imidazole and the Schiff base, leading to a "turn-on" fluorescence response nih.govresearchgate.netresearchgate.net. Similarly, other imidazole-based chemosensors have been developed for the detection of Fe³⁺ ions nih.gov. The coordination of this compound with metal ions could potentially induce similar changes in its electronic structure, making it a viable candidate for a colorimetric or fluorescent sensor.

Anion Sensing: The N-H proton of the imidazole ring can act as a hydrogen bond donor, enabling the selective recognition of anions. Studies on pyrenoimidazolyl-benzaldehyde fluorophores have shown their capability to detect and quantify fluoride (B91410) anions nih.govacs.orgnih.govacs.orgresearchgate.net. The interaction between the imidazole N-H and the fluoride anion results in a significant colorimetric and fluorescent response, often through an intramolecular charge transfer (ICT) mechanism nih.govacs.orgnih.govacs.orgresearchgate.net. This ratiometric sensing performance allows for accurate detection at sub-millimolar levels nih.govacs.orgnih.govacs.orgresearchgate.net. It is conceivable that this compound could exhibit similar anion sensing capabilities, particularly for basic anions that can interact with the imidazole proton.

Sensor Compound ClassTarget IonSensing MechanismDetection LimitReference
Imidazole-Schiff BaseAl³⁺Fluorescence "turn-on"74.75 nM nih.gov
Pyrenoimidazolyl-BenzaldehydeF⁻Ratiometric fluorescence (ICT)Sub-millimolar nih.govacs.orgnih.govacs.orgresearchgate.net
Disubstituted ImidazolesFe³⁺Fluorogenic sensingNot specified nih.gov

pH-Responsive Behavior

The imidazole group is known for its pH-sensitive nature, with a pKa around 7, making it responsive to pH changes in a physiologically relevant range. This property can be harnessed to create "smart" materials that change their properties in response to pH fluctuations.

The protonation and deprotonation of the imidazole ring in this compound can lead to significant changes in its optical and physical properties. A study on a novel imidazole-based fluorophore demonstrated distinct absorption and emission bands corresponding to its protonated, neutral, and deprotonated forms across a wide pH range of 1-12 nih.gov. This pH sensitivity is attributed to the excited state proton transfer (ESPT), leading to photoacidic properties nih.gov.

This pH-responsive behavior can be incorporated into larger systems like polymers and hydrogels. For example, pH-sensitive hydrogels based on N-vinyl imidazole have been developed that exhibit tunable swelling and porosity in response to changes in pH, ionic strength, and temperature researchgate.net. Similarly, benzaldehyde-functionalized PEG-based polymeric nanoparticles have been prepared that show pH-responsive behavior, making them suitable for triggered drug delivery applications qub.ac.ukresearchgate.net. Liposomes incorporating imidazole-based lipids have also been shown to become pH-sensitive, triggering the release of encapsulated drugs in acidic tumor microenvironments nih.gov. The incorporation of this compound into such polymeric or lipid-based systems could impart them with pH-responsive characteristics.

SystempH-Responsive PropertyPotential ApplicationReference
Imidazole-based fluorophoreChanges in absorption and emission spectrapH sensing nih.gov
N-vinyl imidazole hydrogelsSwelling and porosity changesDrug delivery, membrane technology researchgate.net
Benzaldehyde-functionalized nanoparticlesTriggered releaseTargeted drug delivery qub.ac.ukresearchgate.net
Imidazole-based liposomesEnhanced drug release in acidic pHAnticancer drug delivery nih.gov

Corrosion Inhibition Mechanisms

Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. The inhibitory action stems from the adsorption of the imidazole-containing molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.

The corrosion inhibition mechanism of imidazole derivatives involves the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This interaction, along with the electrostatic attraction between the charged molecule and the charged metal surface, leads to the formation of a stable adsorbed layer.

Studies on various imidazole derivatives as corrosion inhibitors for mild steel in sulfuric and hydrochloric acid have shown high inhibition efficiencies bohrium.comtandfonline.comresearchgate.netdntb.gov.ua. These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process bohrium.commaterialsciencejournal.org. The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer bohrium.com.

The effectiveness of inhibition is influenced by the molecular structure of the inhibitor. The presence of substituent groups can enhance the electron density on the imidazole ring, thereby strengthening its interaction with the metal surface. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have been employed to correlate the molecular structure of imidazole derivatives with their inhibition performance bohrium.comdntb.gov.ua. These studies help in understanding the adsorption configuration and the nature of the interaction between the inhibitor and the metal surface.

For this compound, the presence of the imidazole ring with its nitrogen heteroatoms, combined with the aromatic benzaldehyde group, suggests a strong potential for corrosion inhibition. The molecule could adsorb onto the metal surface through the imidazole nitrogen atoms and the π-electrons of the aromatic rings, forming a robust protective film.

Inhibitor ClassMetalCorrosive MediumInhibition EfficiencyAdsorption Isotherm
Imidazole derivatives (IM-OH, IM-OCH₃, IM-H)Mild Steel0.5 M H₂SO₄High (concentration-dependent)Langmuir
(4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole (TMPI)Carbon Steel1 M HCl>96.2% at 10⁻³ MNot specified
ImidazoleMild SteelAcidic MediumIncreased with concentrationTemkin
Imidazole-carboxamide derivativesCarbon SteelAcidic EnvironmentHighLangmuir

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of a molecule and understanding the electronic factors that govern its structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are effective for optimizing molecular geometries and calculating various molecular properties. researchgate.netmdpi.comnih.gov These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For molecules containing imidazole (B134444) and benzaldehyde (B42025) moieties, DFT has been successfully used to reproduce experimental data with good accuracy. researchgate.netorientjchem.org The B3LYP functional combined with a basis set such as 6-31G(d) or higher is a common level of theory for such investigations, providing a balance between computational cost and accuracy. mdpi.comorientjchem.org While specific DFT studies focused solely on 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde are not extensively detailed in the surveyed literature, the established reliability of this method on analogous structures confirms its suitability for analyzing the title compound. researchgate.netnih.gov

Conformational Analysis and Torsional Barriers

The conformation of this compound is largely defined by the dihedral angle between the planes of the benzaldehyde ring and the 2-methyl-imidazole ring. This angle is crucial as it influences the extent of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic and optical properties.

Computational studies on analogous compounds provide insight into the likely conformation. For the closely related molecule 4-(1H-imidazol-1-yl)benzaldehyde, which lacks the 2-methyl group, X-ray crystallography has determined the dihedral angle between the imidazole and arene rings to be 24.58 (7)°. iucr.org In another related structure, 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde, the dihedral angle between the imidazole and benzene (B151609) rings is 38.60 (13)°. nih.gov The presence of the methyl group at the 2-position of the imidazole ring in the title compound would likely introduce some steric hindrance, potentially leading to a larger dihedral angle compared to its non-methylated counterpart to minimize steric strain. A molecular energy profile, which can be calculated by systematically varying this torsion angle and computing the energy at each step, would reveal the rotational energy barrier and the most stable conformation. researchgate.net

CompoundDihedral Angle Between Rings (°)Method
4-(1H-imidazol-1-yl)benzaldehyde24.58X-ray Diffraction iucr.org
4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde38.60X-ray Diffraction nih.gov
4-[(1H-Imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole81.21X-ray Diffraction researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectra (FT-IR, Raman) Simulations

Theoretical calculations of vibrational spectra (FT-IR and Raman) are typically performed on the DFT-optimized geometry of a molecule. These calculations yield the frequencies of the fundamental vibrational modes. mdpi.com To improve agreement with experimental results, which are often recorded in the solid phase, the calculated frequencies are commonly scaled by an empirical factor. mdpi.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or tortional modes. nih.gov

For this compound, key vibrational modes would include:

C=O stretch: The aldehyde carbonyl group stretch, expected to be a strong band in the IR spectrum, typically around 1700 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹, the aldehydic C-H stretch around 2800-2900 cm⁻¹, and aliphatic C-H stretches from the methyl group. mdpi.com

C=C and C=N stretches: Vibrations from the benzene and imidazole rings in the 1400-1600 cm⁻¹ region.

Ring breathing modes: Collective vibrations of the aromatic rings.

Studies on related molecules like 3-methyl-3h-imidazole-4-carbaldehyde and various benzimidazoles have shown excellent correlation between vibrational frequencies calculated via the B3LYP method and experimental FT-IR and FT-Raman data. nih.govresearchgate.netresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Methyl C-H Stretch2900 - 3000Medium to Weak
Aldehyde C-H Stretch2800 - 2900Weak
Carbonyl (C=O) Stretch1680 - 1710Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium to Strong

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts using DFT. researchgate.net Theoretical ¹H and ¹³C NMR chemical shifts can be predicted for the molecule in its optimized geometry. These calculated values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and are often linearly correlated with experimental shifts to correct for systematic errors. researchgate.netresearchgate.net

For this compound, the expected ¹H and ¹³C NMR signals would be:

¹H NMR: A singlet for the aldehyde proton (δ ≈ 9-10 ppm), signals in the aromatic region (δ ≈ 7-8.5 ppm) for the benzaldehyde and imidazole protons, and a singlet for the methyl protons (δ ≈ 2.5 ppm).

¹³C NMR: A signal for the carbonyl carbon (δ ≈ 190 ppm), signals for the aromatic and imidazole carbons in the range of δ ≈ 110-150 ppm, and a signal for the methyl carbon (δ ≈ 15-20 ppm).

Computational studies on related benzimidazole (B57391) and imidazole derivatives have demonstrated that DFT calculations can predict chemical shifts that are in good agreement with experimental data, aiding in the structural confirmation of synthesized compounds. researchgate.netorientjchem.orgnih.gov

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.0 - 10.0~190
Aromatic (Benzene Ring)7.0 - 8.5120 - 140
Imidazole Ring7.0 - 8.0115 - 145
Methyl (-CH₃)~2.515 - 20

Electronic Absorption and Emission Spectra Modeling (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method computes the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. plos.org

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system formed by the benzaldehyde and imidazole rings. Calculations on similar imidazole-containing aromatic systems have shown absorption bands in the UV region, often between 230 nm and 300 nm. plos.orgnih.gov The specific wavelengths and intensities would be sensitive to the dihedral angle between the rings, as this affects the degree of electronic conjugation. acs.org

Furthermore, computational studies can provide insights into the nature of the excited states, such as whether they have charge-transfer character. For some imidazole-benzaldehyde derivatives, the excited state is found to be strongly polar, which can lead to interesting solvatochromic and fluorescence properties. nih.gov Modeling of the emission spectra (fluorescence) can also be performed by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Reaction Mechanism Elucidation through Computational Methods

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented, the principles of computational chemistry allow for the extrapolation of mechanisms from studies on analogous structures. The key reactive sites in this molecule are the aldehyde group and the N-1 substituted imidazole ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving these functionalities.

N-Arylation of the Imidazole Ring: The formation of the bond between the benzaldehyde and the 2-methylimidazole (B133640) moieties is a critical step in the synthesis of the title compound. Computational studies on the N-arylation of imidazoles have shed light on the plausible mechanisms. These reactions, often catalyzed by transition metals like palladium or copper, can proceed through various pathways. researchgate.netnih.gov DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as the activation energies associated with each step. nih.gov For instance, in a palladium-catalyzed reaction, computational models can help distinguish between different catalytic cycles, such as those involving oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide, the ligand on the metal catalyst, and the base used can all be modeled to predict the most favorable reaction conditions and regioselectivity. nih.gov

Reactions of the Aldehyde Group: The benzaldehyde moiety offers a reactive site for nucleophilic addition and condensation reactions. A pertinent example is the reaction of benzaldehyde with primary amines to form Schiff bases. nih.govcanterbury.ac.ukresearchgate.net DFT studies at the B3LYP/6-31+G(d) level of theory have been used to investigate the mechanism of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole. nih.govcanterbury.ac.uk These studies identified three key transition states: the first corresponding to the nucleophilic attack of the amine on the carbonyl carbon and a proton transfer to the carbonyl oxygen to form a hemiaminal. nih.govcanterbury.ac.uk Subsequent transition states describe the internal rearrangement and the dehydration step to yield the final Schiff base. nih.govcanterbury.ac.uk Such computational investigations provide a detailed, step-by-step understanding of the reaction energetics and intermediates. Similar computational approaches could be applied to predict the outcomes and elucidate the mechanisms of reactions involving the aldehyde group of this compound with various nucleophiles.

Drug Discovery and Molecular Docking Studies

The imidazole scaffold is a prominent feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcanterbury.ac.uk Computational methods are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and the rational design of new therapeutic agents.

Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound.

Studies on various imidazole derivatives have demonstrated their ability to bind to a range of biological targets. For instance, novel imidazole analogs have been docked into the active sites of HIV-1-reverse transcriptase (PDB ID: 1RT2) and glucosamine-fructose-6-phosphate aminotransferase (PDB ID: 2VF5). nih.gov These studies often reveal key binding interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for ligand affinity. nih.gov

The binding interactions of imidazole derivatives can be summarized in the following table, which is representative of the types of interactions that could be expected for this compound.

Target ProteinPDB IDInteracting Residues (Example)Type of InteractionReference
HIV-1-reverse transcriptase1RT2Lys101, Tyr181, Tyr188Hydrogen Bonding, Pi-Pi Stacking nih.gov
Glucosamine-fructose-6-phosphate amidotransferase2VF5Ser347, Thr352, Glu488, Lys603Hydrogen Bonding acs.org
Human Lanosterol 14α-demethylase1E9XTYR132, PHE234, HIE377Hydrophobic, Pi-Pi Stacking nih.gov

These in silico studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling

Pharmacophore modeling is another essential computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For imidazole-containing compounds, pharmacophore models can be generated based on a set of known active molecules or from the ligand-binding site of a target protein. These models serve as 3D queries to search virtual databases for novel compounds that possess the required features, and thus are likely to be active.

A study on imidazole derivatives as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) successfully generated a pharmacophore model consisting of one hydrophobic group, two hydrogen bond acceptors, and one hydrogen bond donor. mdpi.com This model was then used to screen a large database of azole compounds, leading to the identification of promising new inhibitor candidates. mdpi.com

The key features of a pharmacophore model are often derived from the interactions observed in molecular docking studies. For a molecule like this compound, a hypothetical pharmacophore could include:

An aromatic ring feature corresponding to the benzaldehyde moiety.

A hydrogen bond acceptor feature from the nitrogen atom in the imidazole ring.

A hydrophobic feature from the methyl group on the imidazole ring.

Such models are dynamic tools that are refined as more experimental data becomes available, ultimately accelerating the drug discovery process.

An article on the advanced analytical and spectroscopic characterization of This compound cannot be generated at this time.

A thorough review of available scientific literature and chemical databases did not yield specific, detailed experimental data for this particular compound corresponding to the requested analytical techniques. While the compound is listed in chemical catalogs, the primary research articles containing in-depth characterization—such as high-resolution 1D and 2D NMR spectra, single-crystal X-ray diffraction data, and mass spectrometry fragmentation analysis—are not publicly available within the search results.

The generation of a scientifically accurate and informative article as per the user's detailed outline is contingent on the availability of this specific research data. Providing data from analogous but structurally different compounds, such as the non-methylated version "4-(1H-imidazol-1-yl)benzaldehyde," would be scientifically inaccurate and misleading, as the presence of the methyl group significantly influences spectroscopic and crystallographic properties.

Therefore, to adhere to the strict requirements for accuracy and focus solely on the requested compound, this request cannot be fulfilled until such primary research data becomes accessible.

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is a crucial tool for identifying the functional groups present within a molecule. By analyzing the vibrational modes of molecular bonds, both Infrared (IR) and Raman spectroscopy offer a detailed fingerprint of the compound's structure. For 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, these techniques would reveal characteristic vibrations for the aldehyde, imidazole (B134444), and substituted benzene (B151609) ring components.

Infrared (IR) Spectroscopy: In a typical FT-IR spectrum of this compound, the most prominent absorption band would be the C=O stretching vibration of the aldehyde group, expected to appear in the region of 1700-1715 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group on the imidazole ring would appear in the 2950-2850 cm⁻¹ range. Vibrations corresponding to the C=C and C=N bonds within the aromatic and imidazole rings are expected in the 1600-1400 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the benzene ring and the imidazole ring are typically strong and sharp in the Raman spectrum. The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum.

A detailed assignment of the principal vibrational frequencies for this compound allows for a definitive confirmation of its functional groups.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Aldehyde C=O Stretch 1715-1700 1715-1700
Aldehyde C-H Stretch 2850-2800, 2750-2700 2850-2800, 2750-2700
Benzene Ring Aromatic C-H Stretch 3100-3000 3100-3000
Benzene Ring Aromatic C=C Stretch 1600-1450 1600-1450
Imidazole Ring C=N Stretch ~1650 ~1650
Imidazole Ring Ring C-H Stretch 3150-3100 3150-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the benzaldehyde (B42025) moiety and the imidazole ring influences the position and intensity of these bands.

The primary absorption bands are expected to arise from the π → π* transitions within the aromatic systems (benzene and imidazole rings). These are typically observed at shorter wavelengths (higher energy). The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is expected to appear as a weaker band at a longer wavelength (lower energy). The specific solvent used for the analysis can influence the position of these absorption maxima (λmax) due to solvatochromic effects. For instance, in a polar solvent, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift.

Table 2: Expected Electronic Transitions for this compound

Electronic Transition Chromophore Expected λmax Range (nm)
π → π* Benzene and Imidazole Rings 200 - 280
π → π* Conjugated System 280 - 320

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula, C₁₁H₁₀N₂O. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity, thereby confirming its empirical and molecular formula.

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₀N₂O)

Element Theoretical Mass % Experimental Mass %
Carbon (C) 70.95 [Data to be inserted from analysis]
Hydrogen (H) 5.41 [Data to be inserted from analysis]
Nitrogen (N) 15.04 [Data to be inserted from analysis]

A successful elemental analysis would show experimental values that are typically within ±0.4% of the theoretical values, confirming the empirical formula of the synthesized compound.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways for Derivatization

Future research will heavily focus on creating new derivatives of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde to expand its chemical space and functional applications. The aldehyde functional group is a prime site for a variety of chemical transformations.

Key areas for exploration include:

Condensation Reactions: The aldehyde can readily react with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations to produce a diverse range of chalcones and other complex molecules. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as the Mannich reaction, involving this compound can lead to the rapid synthesis of complex, drug-like molecules, which is an efficient alternative to traditional multi-step synthesis. nih.govnih.gov

Cycloaddition Reactions: Utilizing the scaffold in cycloaddition reactions, including the van Leusen imidazole (B134444) synthesis, can generate novel polycyclic and heterocyclic systems with unique three-dimensional architectures. mdpi.com

"Click Chemistry": The introduction of azide (B81097) or alkyne functionalities to the benzaldehyde (B42025) ring would enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers a highly efficient and modular strategy for linking the imidazole scaffold to other molecular fragments, creating bioconjugates or functional polymers. semanticscholar.orgresearchgate.net

A significant challenge lies in achieving regioselectivity and stereoselectivity in these reactions to produce specific isomers, which is often crucial for biological activity and material properties. The development of greener synthetic methods that minimize waste and avoid harsh reagents is also a critical goal.

Reaction Type Reactant/Reagent Potential Product Class
CondensationPrimary AminesSchiff Bases
Claisen-Schmidt CondensationAcetophenonesChalcones
Mannich ReactionAmine, Active Methylene CompoundMannich Bases
"Click Chemistry"Organic Azides/AlkynesTriazole Derivatives

Comprehensive In Vivo Pharmacological Profiling and Clinical Relevance

The imidazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities. longdom.orgresearchgate.net Derivatives of imidazole-containing compounds have shown potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents in preliminary studies. nih.govnih.gov However, a major challenge is the translation of promising in vitro data into clinically relevant in vivo efficacy.

Future research must prioritize:

Systematic In Vivo Testing: Derivatives of this compound that show high potency in cell-based assays need to be systematically evaluated in animal models of disease. This will provide crucial data on their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary toxicology.

Target Identification and Mechanism of Action: For the most promising compounds, detailed studies are required to identify their specific molecular targets and elucidate their mechanism of action. Techniques such as molecular docking can help predict interactions with biological targets like enzymes or receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis, correlating the structural modifications of the derivatives with their biological activity, is essential for rational drug design. This involves synthesizing and testing a library of related compounds to identify the key structural features required for optimal potency and selectivity. semanticscholar.org

Overcoming the gap between preclinical and clinical studies requires a deep understanding of the molecule's behavior in a complex biological system, which remains a significant hurdle in drug development.

Exploration of New Catalytic Systems for Diverse Reactions

The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal ions. This property can be exploited to develop novel homogeneous and heterogeneous catalysts. Furthermore, the imidazole moiety itself can function as an organocatalyst. ias.ac.in

Future research directions in catalysis include:

Metal Complex Catalysts: Synthesizing coordination complexes of this compound and its derivatives with transition metals like copper, palladium, or tin. nih.govkashanu.ac.ir These new complexes could be screened for catalytic activity in a wide range of organic transformations, such as cross-coupling reactions, oxidations (e.g., epoxidation of olefins), and reductions. nih.gov

N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring is a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing catalytic metal centers. Derivatizing the parent compound to create novel NHC precursors could lead to catalysts with enhanced stability and activity.

Organocatalysis: Investigating the potential of the imidazole scaffold and its derivatives to act as metal-free organocatalysts for reactions like acylation, Michael additions, and aldol (B89426) reactions. ias.ac.in

The primary challenges are designing catalysts with high turnover numbers, excellent stability under reaction conditions, and the ability to be easily recovered and reused, especially in the context of sustainable chemistry. kashanu.ac.ir

Catalyst Type Basis Potential Application
Metal ComplexImidazole as a ligand (e.g., with Cu(II))Cross-coupling, Oxidation
OrganocatalystImidazole ring as a basic/nucleophilic centerAcylation, Aldol Reactions
NHC PrecursorDerivatized imidazole scaffoldGrubb's-type metathesis, etc.

Advanced Materials Applications and Device Integration

The aromatic and polar nature of the this compound structure makes it an attractive building block for advanced functional materials. Its inherent fluorescence and ability to interact with other molecules are particularly promising.

Future research should explore:

Fluorescent Probes and Sensors: Modifying the molecular structure to enhance its photophysical properties, such as quantum yield and Stokes shift. These optimized molecules could be developed as fluorescent probes for detecting metal ions, anions, or biologically important molecules. A related compound, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, has already been investigated as a fluorescent dye for cellular imaging. nih.gov

Covalent Organic Frameworks (COFs): Using the compound as a monomer or linker in the synthesis of COFs. The imidazole units within the porous framework could provide active sites for catalysis, gas sorption, or chemical sensing.

Optoelectronic Materials: Integrating the imidazole-benzaldehyde core into larger conjugated systems to create organic light-emitting diode (OLED) materials, nonlinear optical materials, or components for dye-sensitized solar cells.

A key challenge is achieving precise control over the self-assembly and long-range order of these molecules to create materials with predictable and reproducible properties suitable for device integration.

Multidisciplinary Approaches and Collaborative Research Initiatives

Addressing the multifaceted challenges and fully realizing the potential of this compound requires a departure from siloed research. Future progress will depend on fostering strong collaborations across different scientific disciplines.

Essential collaborative initiatives include:

Chemistry and Biology: Synthetic chemists designing and creating new derivatives must work closely with pharmacologists and biochemists to perform in vitro and in vivo evaluations and to understand the biological mechanisms. semanticscholar.org

Experimental and Computational Chemistry: The synthesis and testing of new catalysts and materials should be guided by computational modeling and theoretical calculations to predict properties and rationalize experimental outcomes. nih.gov

Materials Science and Biomedical Engineering: Materials scientists developing novel sensors or functional polymers from this scaffold need to partner with biomedical engineers to integrate these materials into practical devices for diagnostics, cellular imaging, or drug delivery.

Building effective, interdisciplinary research teams is crucial for translating fundamental chemical discoveries into tangible technological and medical innovations.

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde?

Answer: The compound is typically synthesized via condensation between substituted benzaldehydes and imidazole derivatives. For example, reacting 2-methylimidazole with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/EtOH) forms the imidazole-linked intermediate, followed by oxidation of the benzyl alcohol group to the aldehyde using MnO₂ in dichloromethane (85% yield). Alternative methods include palladium-catalyzed cross-coupling or cyclization of Schiff bases formed from benzaldehyde and aminoimidazoles .

Advanced: How can researchers optimize reaction conditions to minimize dehalogenation side products during synthesis?

Answer: Catalyst selection is critical. In hydrogenation steps, replacing palladium on carbon (Pd/C) with Raney nickel suppresses dehalogenation, as shown in analogous syntheses of 4-formylimidazoles. Optimizing temperature (45°C) and solvent (ethanol over water) enhances cyclization efficiency, achieving yields >88% while reducing byproducts like dehalogenated benzamide derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.3 ppm), with the aldehyde proton at δ ~10 ppm.
  • FT-IR : Strong C=O stretch (~1700 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹).
  • X-ray crystallography : Resolves torsional angles between the imidazole and benzaldehyde moieties, as demonstrated for structurally similar derivatives .

Advanced: How does the 2-methyl substituent on imidazole influence the aldehyde's reactivity in nucleophilic additions?

Answer: The electron-donating 2-methyl group increases electron density at the aldehyde carbon, enhancing electrophilicity. Hammett studies on analogous compounds show a 2.3-fold acceleration in Schiff base formation compared to unsubstituted imidazole-benzaldehydes. This effect is exploited in designing pH-sensitive prodrugs .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer: Low volatility limits GC applicability. HPLC-UV or LC-MS with derivatization (e.g., using 4-(diethylamino)benzaldehyde under acidic conditions) improves sensitivity. Validation parameters include linearity (R² >0.995) and LOQ of 10 ng/mL in plasma .

Advanced: How to resolve contradictory crystallographic data on imidazole ring conformations?

Answer: Multi-temperature XRD (90–300 K) combined with DFT calculations distinguishes static disorder from dynamic flipping. For example, in benzylidene-imidazolones, torsional angles vary with temperature, confirming conformational flexibility rather than crystallographic artifacts .

Basic: What are the stability concerns for this compound under storage?

Answer: The aldehyde group oxidizes readily. Stability studies recommend argon-atmosphere storage at -20°C with 3Å molecular sieves, showing <5% degradation over 6 months. Room-temperature exposure leads to 30% dimerization within 1 month .

Advanced: What computational methods predict binding affinity to targets like tubulin?

Answer: Molecular docking (AutoDock Vina) using PDB: 1SA0 combined with MM-GBSA free energy calculations achieves R² >0.85 against experimental IC₅₀ values. Key interactions include hydrogen bonding with Thr179 and π-stacking with Phe165, validated in 4-aryl-2-benzoyl-imidazole studies .

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Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.